molecular formula C23H25N5O4 B2497146 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1189921-58-1

2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide

カタログ番号: B2497146
CAS番号: 1189921-58-1
分子量: 435.484
InChIキー: SDJZRTMISREPJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide represents a novel class of pyrazolo-pyrimidine derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular Formula C23H25N5O4
Molecular Weight 435.5 g/mol
CAS Number 1190001-91-2

Research indicates that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are key targets in the treatment of inflammatory diseases. The selectivity towards COX-II suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

COX Inhibition Studies

In vitro studies have demonstrated that various derivatives of pyrazolo-pyrimidines show varying degrees of COX-II inhibitory activity. For instance, compounds similar to the one in focus exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating moderate to high potency . The most potent derivatives had selectivity indices significantly higher than standard treatments like Celecoxib.

Biological Activities

Anti-inflammatory Activity: The compound has been shown to possess substantial anti-inflammatory properties. In vivo studies reported an inhibition rate of approximately 64% in inflammatory models, comparable to established anti-inflammatory agents .

Antioxidant Activity: Preliminary tests suggest that this compound may also exhibit antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions .

Antimicrobial Activity: Although not extensively studied, initial screenings indicate potential antimicrobial effects against certain bacterial strains, warranting further investigation into its application in infectious diseases .

Study 1: COX Selectivity and Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, the compound demonstrated a significant reduction in paw edema compared to untreated controls. The study highlighted its effectiveness in reducing inflammation without the ulcerogenic effects commonly associated with NSAIDs .

Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on related pyrazolo-pyrimidine derivatives. Modifications in the furan and acetamide moieties influenced both COX selectivity and potency. The findings suggest that specific substitutions enhance biological activity while minimizing side effects .

特性

IUPAC Name

2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-4-28-21-20(16(3)25-28)26(14-19(29)24-12-17-9-7-15(2)8-10-17)23(31)27(22(21)30)13-18-6-5-11-32-18/h5-11H,4,12-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJZRTMISREPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。